REACTION_CXSMILES
|
[OH:1][C:2]([CH3:7])([CH3:6])[C:3]([OH:5])=[O:4].Br[CH:9]([CH3:13])[C:10](Cl)=[O:11].C(N(CC)CC)C>CC(C)=O>[CH3:13][CH:9]1[O:4][C:3](=[O:5])[C:2]([CH3:7])([CH3:6])[O:1][C:10]1=[O:11]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
OC(C(=O)O)(C)C
|
Name
|
|
Quantity
|
5.15 mL
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)Cl)C
|
Name
|
|
Quantity
|
14 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
the solution was stirred for 3 h at 60° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
After filtration of the triethylammonium chloride salts, acetone
|
Type
|
DISTILLATION
|
Details
|
was distilled off
|
Type
|
DISSOLUTION
|
Details
|
the resulting mixture was dissolved in 450 mL ethyl acetate
|
Type
|
FILTRATION
|
Details
|
After filtration over silica gel the solvents
|
Type
|
DISTILLATION
|
Details
|
were distilled off
|
Type
|
CUSTOM
|
Details
|
the remaining crude product was recrystallized from ethyl acetate
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
CC1C(OC(C(O1)=O)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 46% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |